molecular formula C21H28N2O4 B12417698 (1S,2R,8R,9S,10S,12S,13S)-10-[(1S)-1-hydroxyethyl]-8-methoxy-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,15,17-tetraen-9-ol

(1S,2R,8R,9S,10S,12S,13S)-10-[(1S)-1-hydroxyethyl]-8-methoxy-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,15,17-tetraen-9-ol

Cat. No.: B12417698
M. Wt: 372.5 g/mol
InChI Key: ZDGRLFJJTVAFQR-MBNAJEKESA-N
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Description

The compound (1S,2R,8R,9S,10S,12S,13S)-10-[(1S)-1-hydroxyethyl]-8-methoxy-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[88002,1203,7014,18]octadeca-4,6,15,17-tetraen-9-ol is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups such as the hydroxyethyl and methoxy groups. The synthetic route typically starts with the construction of the core structure through a series of cyclization reactions. Key steps may include:

    Cyclization Reactions: Formation of the pentacyclic core through intramolecular cyclization.

    Functional Group Introduction: Addition of hydroxyethyl and methoxy groups using reagents like ethyl magnesium bromide and methanol in the presence of catalysts.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient cyclization and functional group introduction, as well as advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyethyl group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction of the carbonyl group back to a hydroxyethyl group using reducing agents like sodium borohydride.

    Substitution: Substitution of the methoxy group with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in ethanol at low temperatures.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Regeneration of the hydroxyethyl group.

    Substitution: Formation of thioether or amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme-substrate interactions due to its unique structure.

    Medicine: Potential use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties, such as high thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, potentially inhibiting or modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Receptor Modulation: Interaction with receptor sites, altering their conformation and affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,2R,8R,9S,10S,12S,13S)-10-[(1S)-1-hydroxyethyl]-8-methoxy-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[88002,1203,7

Properties

Molecular Formula

C21H28N2O4

Molecular Weight

372.5 g/mol

IUPAC Name

(1S,2R,8R,9S,10S,12S,13S)-10-[(1S)-1-hydroxyethyl]-8-methoxy-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,15,17-tetraen-9-ol

InChI

InChI=1S/C21H28N2O4/c1-10-6-8-14-16-17-18(12(3)22(10)14)27-21(16,13(4)24)20(25)19(26-5)15-9-7-11(2)23(15)17/h6-9,12-13,16-20,24-25H,1-5H3/t12-,13-,16+,17+,18-,19+,20-,21+/m0/s1

InChI Key

ZDGRLFJJTVAFQR-MBNAJEKESA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H]3[C@@H](C4=CC=C(N14)C)[C@@](O2)([C@H]([C@@H](C5=CC=C(N35)C)OC)O)[C@H](C)O

Canonical SMILES

CC1C2C3C(C4=CC=C(N14)C)C(O2)(C(C(C5=CC=C(N35)C)OC)O)C(C)O

Origin of Product

United States

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